(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid
Description
Systematic Nomenclature and CAS Registry (1048990-21-1)
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing both halogen and organometallic substitutions. The compound is officially registered under Chemical Abstracts Service number 1048990-21-1, which serves as its unique identifier in chemical databases worldwide. According to PubChem nomenclature standards, the International Union of Pure and Applied Chemistry name for this compound is [3-(3-bromophenyl)phenyl]boronic acid, which precisely describes the substitution pattern on the biphenyl framework.
The compound exhibits multiple synonymous designations that reflect different nomenclature approaches and regional preferences in chemical literature. These alternative names include 3'-Bromo-3-biphenylboronic acid, {3'-bromo-[1,1'-biphenyl]-3-yl}boronic acid, and [3-(3-bromophenyl)phenyl]boronic acid. The MDL number MFCD26792514 provides an additional unique identifier commonly used in chemical inventory systems and database searches. ChemScene catalogs assign the compound number CS-0440275, while other commercial suppliers utilize various internal numbering systems for inventory management.
The systematic naming convention reflects the compound's structural complexity, where the biphenyl core serves as the fundamental framework with precise positional descriptors for the bromine substitution at the 3' position and the boronic acid functionality at the 3 position of the alternate phenyl ring. This nomenclature system ensures unambiguous identification and facilitates accurate communication within the scientific community regarding this specific organoboron compound.
Molecular Formula (C₁₂H₁₀BBrO₂) and Weight (276.92 g/mol)
The molecular formula C₁₂H₁₀BBrO₂ encapsulates the precise atomic composition of this compound, revealing the presence of twelve carbon atoms, ten hydrogen atoms, one boron atom, one bromine atom, and two oxygen atoms. This empirical formula corresponds to a molecular weight of 276.92 g/mol, as determined through high-resolution mass spectrometry and confirmed across multiple chemical databases. The computational chemistry analysis reveals additional molecular descriptors that provide insight into the compound's three-dimensional characteristics and electronic properties.
According to ChemScene computational data, the compound exhibits a topological polar surface area of 40.46 Ų, which indicates moderate polarity and influences its solubility characteristics and intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 1.7959 suggests favorable lipophilicity characteristics that may impact its biological availability and membrane permeability properties. The molecular architecture incorporates two hydrogen bond acceptors and two hydrogen bond donors, primarily associated with the boronic acid functional group, which significantly influences its coordination chemistry and reactivity patterns.
The structural complexity is further characterized by the presence of two rotatable bonds, indicating conformational flexibility around the biphenyl junction and the carbon-boron bond. This rotational freedom has implications for the compound's three-dimensional structure and its ability to adopt various conformations in solution or solid state. The monoisotopic mass, calculated with high precision, provides 275.993 u, which serves as a reference for high-resolution mass spectrometric identification and purity assessment.
Crystallographic Data and Conformational Analysis
The crystallographic characterization of this compound presents unique challenges due to the presence of both the flexible biphenyl system and the boronic acid functional group, which can participate in hydrogen bonding networks and influence crystal packing arrangements. While specific single-crystal X-ray diffraction data for this exact compound are not extensively documented in the available literature, analogous biphenyl boronic acid derivatives provide valuable insights into expected structural features and conformational preferences.
Research on related boron-containing biphenyl systems suggests that the dihedral angle between the two phenyl rings in the biphenyl framework typically ranges from 30 to 45 degrees, depending on the nature and position of substituents. The presence of the bromine atom at the 3' position introduces steric considerations that may influence the preferred conformation and potentially restrict rotation around the central carbon-carbon bond connecting the two aromatic rings. The boronic acid group at the 3 position of the opposite phenyl ring adds additional complexity through its ability to form intermolecular hydrogen bonds with neighboring molecules in the crystal lattice.
Computational studies of analogous systems indicate that the boron atom in boronic acids typically adopts a trigonal planar geometry with bond angles approaching 120 degrees. However, in crystalline environments, the formation of hydrogen-bonded networks can lead to slight deviations from ideal geometry. The carbon-boron bond length in such systems generally measures approximately 1.55-1.60 Ångstroms, while the boron-oxygen bond distances in the boronic acid group typically range from 1.35-1.40 Ångstroms.
The conformational flexibility of the biphenyl system, combined with the hydrogen bonding capability of the boronic acid group, suggests that this compound may exhibit polymorphism or multiple crystal forms under different crystallization conditions. The interplay between van der Waals interactions involving the bromine substituent and hydrogen bonding networks formed by the boronic acid functionality likely dictates the preferred packing arrangements in the solid state.
Spectroscopic Fingerprints (¹¹B NMR, IR, MS)
The spectroscopic characterization of this compound relies heavily on boron-11 nuclear magnetic resonance spectroscopy, which provides definitive identification of the boronic acid functional group and insights into its electronic environment. Boron-11 nucleus, with its spin of 3/2 and natural abundance of 80.1%, represents the preferred isotope for nuclear magnetic resonance studies of organoboron compounds. The quadrupolar nature of boron-11 requires specialized acquisition parameters and careful interpretation of spectral data to extract meaningful structural information.
For boronic acid compounds similar to this compound, the boron-11 chemical shift typically appears in the range of 28-32 parts per million downfield from boron trifluoride etherate reference. This chemical shift region is characteristic of three-coordinate boron centers in boronic acids, where the boron atom adopts trigonal planar geometry. The presence of the electron-withdrawing biphenyl system may cause a slight downfield shift compared to simple alkyl boronic acids due to reduced electron density at the boron center.
Recent advances in boron nuclear magnetic resonance methodology, including the development of proton-boron-11 heteronuclear multiple bond correlation techniques, have enabled detailed structural elucidation of boron-containing compounds even at small sample sizes. These two-dimensional nuclear magnetic resonance experiments can establish connectivity between the boronic acid group and the aromatic carbon framework, providing unambiguous confirmation of the substitution pattern. The optimization of coupling parameters for proton-boron-11 heteronuclear multiple bond correlation experiments allows for analysis of samples as small as one milligram, making this technique particularly valuable for characterizing synthetic intermediates.
Infrared spectroscopy provides complementary information about the vibrational modes of the boronic acid functional group and the aromatic system. The characteristic boron-oxygen stretching vibrations typically appear in the range of 1300-1400 cm⁻¹, while the broad hydroxyl stretching bands associated with the boronic acid group manifest in the 3200-3500 cm⁻¹ region. The biphenyl framework contributes aromatic carbon-carbon stretching vibrations around 1600 and 1500 cm⁻¹, while the carbon-hydrogen stretching modes of the aromatic rings appear near 3000-3100 cm⁻¹.
Mass spectrometric analysis provides molecular weight confirmation and fragmentation patterns that support structural assignment. The molecular ion peak at m/z 276.92 corresponds to the intact molecule, while characteristic fragmentation may include loss of the boronic acid group or cleavage of the biphenyl bond. The presence of bromine introduces isotopic patterns due to the natural abundance of bromine-79 and bromine-81 isotopes, creating distinctive doublet peaks separated by two mass units with an intensity ratio of approximately 1:1.
Properties
IUPAC Name |
[3-(3-bromophenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BBrO2/c14-12-6-2-4-10(8-12)9-3-1-5-11(7-9)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRTBGGZPIUBZPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)C2=CC(=CC=C2)Br)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step-by-step process:
| Step | Reaction | Conditions | Key Notes | Yield/Remarks |
|---|---|---|---|---|
| 1. Nitration | Biphenyl + mixed acid (HNO₃/H₂SO₄) | 55–60°C | Monitored via TLC; nitration at the 3-position | Approximately 78% yield of nitrated biphenyl |
| 2. Reduction | Nitrated biphenyl to amino biphenyl | Standard reduction (e.g., Sn/HCl) | Converts nitro to amino group | Not explicitly detailed in sources but common in synthesis |
| 3. Bromination | Amino biphenyl + bromine | Controlled addition | Bromination at the 3'-position | Achieves selective bromination |
| 4. Deamination | Removal of amino group | Acidic or oxidative conditions | Finalizes the formation of the bromo-biphenyl | Isolates 3'-bromo-biphenyl |
- The process is outlined in a Chinese patent, emphasizing simplicity and ease of separation via extraction, with reaction monitoring through TLC to ensure selectivity and completeness.
Suzuki-Miyaura Cross-Coupling Strategy
This modern approach involves coupling a suitable boronic acid derivative with a brominated biphenyl precursor, enabling direct synthesis of the boronic acid derivative.
Typical Procedure:
- Starting Material: 3-bromobiphenyl
- Reagents: Boronic acids (e.g., phenylboronic acid derivatives)
- Catalyst: Palladium complexes such as Pd(dppf)Cl₂
- Base: Potassium phosphate or carbonate
- Solvent: Tetrahydrofuran (THF) or acetonitrile (MeCN) with water
- Conditions: Heating at 80–90°C for 16–24 hours under inert atmosphere
Example Data:
- Synthesis of biphenyl boronic acids was achieved with yields ranging from 81% to 85%, demonstrating high efficiency.
- The process involves a one-step Suzuki-Miyaura coupling, providing a straightforward route to the desired boronic acid.
- The method is well-documented for synthesizing various biphenyl derivatives, including the 3'-bromo-biphenyl boronic acid, with spectral confirmation via NMR, IR, and MS.
MIDA Ester Route and Subsequent Hydrolysis
This advanced method involves synthesizing boronic acids as MIDA esters, which are stable intermediates that can be deprotected to yield the free boronic acid.
Procedure:
Example Data:
- The MIDA ester approach offers enhanced stability and handling convenience, facilitating large-scale synthesis.
Alternative Functionalization via Electrophilic Aromatic Substitution
Data Summary and Comparative Table
| Preparation Method | Advantages | Disadvantages | Typical Yield | Key Reagents | Notes |
|---|---|---|---|---|---|
| Nitration & Bromination | Simple, cost-effective | Multi-step, potential regioselectivity issues | 78–85% | Nitric acid, sulfuric acid, bromine | Suitable for large-scale synthesis |
| Suzuki-Miyaura Coupling | High yield, direct | Requires palladium catalyst, sensitive to impurities | 81–85% | Boronic acids, Pd catalyst | Modern, versatile, suitable for complex derivatives |
| MIDA Ester Route | Stable intermediates, scalable | Additional deprotection step | ~81% | MIDA boronate esters | Good for large-scale and sensitive compounds |
| Electrophilic Bromination | Regioselective with directing groups | Less predictable regioselectivity | Variable | NBS, Lewis acids | Less common, requires optimization |
Chemical Reactions Analysis
Types of Reactions: (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols to form C-N or C-O bonds.
Oxidation: The boronic acid can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases (e.g., K2CO3), and solvents like toluene or ethanol are commonly used.
Chan-Lam Coupling: Copper catalysts and bases such as pyridine are typically employed.
Oxidation: Hydrogen peroxide or other oxidizing agents are used.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Chan-Lam Coupling: Amines or ethers.
Oxidation: Phenols.
Scientific Research Applications
Chemistry: (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid is widely used in organic synthesis, particularly in the formation of complex biaryl structures through Suzuki-Miyaura coupling .
Biology and Medicine: Boronic acids, including (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid, are being explored for their potential as enzyme inhibitors and in drug design due to their ability to form reversible covalent bonds with biological molecules .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials and polymers, as well as in the development of new pharmaceuticals .
Mechanism of Action
The mechanism by which (3’-Bromo-[1,1’-biphenyl]-3-yl)boronic acid exerts its effects is primarily through its ability to participate in cross-coupling reactions. The boronic acid group can form a complex with palladium catalysts, facilitating the transfer of the aryl group to the halide partner in the Suzuki-Miyaura reaction . This process involves the formation of a palladium-boronate complex, which undergoes transmetalation and reductive elimination to form the biaryl product .
Comparison with Similar Compounds
Structural Analogues by Substituent Position and Type
The following table summarizes key biphenyl boronic acid derivatives and their properties based on substituent position and functional groups:
Key Observations :
- Substituent Position: Meta-substituted derivatives (e.g., 3'-Br, 3'-F) exhibit distinct electronic effects compared to para-substituted analogs.
- Halogen Effects : Bromine atoms improve electrophilic reactivity in cross-coupling reactions but may lower solubility in polar solvents compared to fluorine or methyl groups .
- Synthetic Yields : Para-substituted bromo derivatives (e.g., 4'-bromo analogs) achieved moderate yields (36.7–43.1%) in Hsp90 inhibitor synthesis, while meta-substituted analogs required optimized protocols for purification .
Biological Activity
(3'-Bromo-[1,1'-biphenyl]-3-yl)boronic acid is a boronic acid derivative known for its potential applications in medicinal chemistry and biochemistry. Boronic acids, including this compound, are recognized for their ability to form reversible covalent bonds with diols, which is crucial for various biological interactions and therapeutic applications. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and relevant case studies.
- Chemical Formula : C12H10BBrO2
- Molecular Weight : 269.02 g/mol
- CAS Number : 117058541
- Structure : The compound features a biphenyl structure with a bromine substituent at the 3' position and a boronic acid functional group.
Boronic acids interact with various biological targets, primarily through the formation of covalent bonds with serine residues in enzymes. The unique structural characteristics of this compound enable it to act as an inhibitor for certain enzymes involved in bacterial resistance mechanisms.
Key Mechanisms:
- Enzyme Inhibition : Boronic acids can inhibit β-lactamases, enzymes that confer antibiotic resistance by hydrolyzing β-lactam antibiotics.
- Protein Binding : The compound has been shown to bind to penicillin-binding proteins (PBPs), forming stable complexes that prevent bacterial cell wall synthesis.
Inhibition of β-Lactamases
A study demonstrated that this compound effectively inhibits class A β-lactamases. The Minimum Inhibitory Concentration (MIC) values were significantly reduced when combined with β-lactam antibiotics, suggesting a synergistic effect that enhances the efficacy of existing antibiotics against resistant strains.
| Compound | MIC Reduction (fold) | Target Enzyme |
|---|---|---|
| This compound | 16-32 | CTX-M-14 β-lactamase |
| Control β-lactam | 8 | - |
Case Study: Antimicrobial Activity
In a case study involving E. coli strains producing plasmid-mediated β-lactamases, the combination of this compound and amoxicillin resulted in an eight-fold decrease in MIC values compared to amoxicillin alone. This indicates that the compound can restore the activity of β-lactams against resistant bacterial strains.
Synthesis Methods
The synthesis of this compound can be approached through various methods:
- Miyaura Borylation : Utilizing palladium-catalyzed reactions to introduce boron into aryl halides.
- Direct Boronation : Reaction of biphenyl derivatives with boron reagents under controlled conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-Borono-L-phenylalanine | Structure | Known for its role in drug delivery systems |
| 3-Pyridinylboronic acid | Structure | Exhibits selective inhibition against certain proteases |
| 4-(Aminomethyl)pyridine-boronic acid | Structure | Used in cancer therapy due to its anticancer properties |
The structural uniqueness of this compound, particularly the bromine substituent and biphenyl framework, enhances its solubility and bioactivity compared to simpler boronic acids.
Q & A
Q. What are the standard synthetic routes for preparing (3'-bromo-[1,1'-biphenyl]-3-yl)boronic acid?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling , where a brominated biphenyl precursor reacts with a boronic acid derivative. For example, coupling 3-bromoiodobenzene with a pre-functionalized boronic ester under palladium catalysis (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) in the presence of a base like K₃PO₄ or KOAc . Alternatively, bromination of a pre-formed biphenyl boronic acid using NBS (N-bromosuccinimide) or Br₂ in controlled conditions may also yield the target compound .
Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?
The 3'-bromo group acts as a directing group in Suzuki-Miyaura coupling, enabling regioselective bond formation. However, steric hindrance from the bromine and biphenyl structure can reduce reaction rates compared to simpler aryl boronic acids. Base selection (e.g., K₂CO₃ vs. K₃PO₄) and solvent polarity (THF vs. dioxane) are critical for optimizing yields, as evidenced by studies showing 55–80% yields in similar systems .
Q. What characterization techniques are essential for verifying the structure of this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substitution patterns on the biphenyl ring and boronic acid functionality.
- HRMS (High-Resolution Mass Spectrometry) : For molecular weight validation.
- X-ray crystallography (if crystalline): To resolve steric effects from the bromine and boronic acid groups .
Advanced Research Questions
Q. How can competing reaction pathways (e.g., protodeboronation or oxidative byproducts) be minimized during Suzuki-Miyaura coupling with this compound?
Protodeboronation is mitigated by:
- Using anhydrous solvents (e.g., degassed THF) to limit water-induced side reactions.
- Optimizing catalyst systems (e.g., Pd(dppf)Cl₂·CH₂Cl₂ with electron-rich ligands) to stabilize the boronic acid intermediate.
- Maintaining neutral to slightly basic pH (pH 7–9) to prevent boronic acid hydrolysis .
Q. What strategies improve the regioselectivity of cross-coupling when using this compound in polyhalogenated systems?
- Orthogonal protecting groups : Temporarily mask reactive sites (e.g., using pinacol boronic esters) to direct coupling to the bromine-substituted position.
- Sequential coupling : Perform stepwise reactions, first coupling the boronic acid moiety, followed by functionalization of the bromine group via Ullmann or Buchwald-Hartwig amination .
Q. How does the steric bulk of the biphenyl system affect catalytic turnover in palladium-mediated reactions?
The biphenyl backbone increases steric hindrance around the boron center, slowing transmetallation steps. This necessitates:
Q. What are the challenges in purifying this compound, and how are they addressed?
Challenges include:
- Hydrolysis sensitivity : Purification via column chromatography requires anhydrous conditions and silica gel pre-treated with triethylamine to neutralize acidity.
- Byproduct formation : Recrystallization from ethanol/water mixtures (1:3 v/v) effectively separates the target compound from unreacted boronic esters or halide precursors .
Methodological Considerations
Q. What are optimal storage conditions to prevent degradation of this compound?
Store at 0–6°C under inert gas (Ar/N₂) in sealed, amber vials. Desiccants (e.g., molecular sieves) are recommended to minimize boronic acid dimerization or oxidation .
Q. How can computational modeling aid in predicting the compound’s reactivity in novel reactions?
DFT (Density Functional Theory) calculations can:
- Map electron density at the boron center to predict nucleophilic attack sites.
- Simulate transition states in cross-coupling to identify steric/electronic bottlenecks. Tools like Gaussian or ORCA are commonly used, with PubChem data (CID 145926266) providing baseline structural parameters .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
